molecular formula C17H17N3O2S B2898028 N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide CAS No. 851980-71-7

N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide

Cat. No. B2898028
CAS RN: 851980-71-7
M. Wt: 327.4
InChI Key: GKWWUJWBJGPJOA-UHFFFAOYSA-N
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Description

N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide, commonly referred to as DMBA-PH, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DMBA-PH is a hydrazide derivative of 4,5-dimethyl-2-mercaptobenzothiazole, and it has been found to possess a range of biochemical and physiological effects.

Scientific Research Applications

  • Corrosion Inhibition

    Benzothiazole derivatives have been studied for their corrosion inhibiting effects. In one study, benzothiazole derivatives showed high inhibition efficiency against steel corrosion in an acidic solution, suggesting their potential use in protecting metals from corrosion (Hu et al., 2016).

  • Antimicrobial and Anticancer Properties

    Several benzothiazole derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. For instance, compounds containing benzothiazole and oxadiazole exhibited significant activity against bacteria like Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans and Aspergillus flavus (Salahuddin et al., 2017). Another study synthesized new benzothiazole acylhydrazones as anticancer agents and evaluated their effectiveness against various cancer cell lines (Osmaniye et al., 2018).

  • Insecticidal Activity

    Benzothiazole derivatives have been explored for their insecticidal properties. One research synthesized benzothiazole analogues and tested their efficacy against common pests, with some compounds showing superior activities to commercial insecticides (Sawada et al., 2003).

  • Anti-oxidant and Anti-bacterial Activities

    Novel benzothiazole derivatives have been synthesized and shown to possess potential anti-oxidant and anti-bacterial properties. These compounds were created starting from saccharine and evaluated for their biological activities (Ahmad et al., 2010).

  • Photophysical Applications

    Benzothiazole derivatives have also been studied for their photophysical properties. For example, triphenylamine–benzothiazole derivatives exhibited temperature-controlled fluorescence switching in polar solvents, showing potential for application in fluorescence-based technologies (Kundu et al., 2019).

  • Synthesis of Novel Compounds

    Research has also focused on synthesizing new compounds involving benzothiazole. One study achieved the synthesis of highly diastereoselective benzothiazole-substituted β-lactam hybrids, suggesting potential medical applications (Alborz et al., 2018).

properties

IUPAC Name

N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-11-8-9-14-16(12(11)2)18-17(23-14)20-19-15(21)10-22-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKWWUJWBJGPJOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)NNC(=O)COC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide

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